molecular formula C15H11N3O B4533696 2-(3-quinolinyl)nicotinamide

2-(3-quinolinyl)nicotinamide

Cat. No. B4533696
M. Wt: 249.27 g/mol
InChI Key: SCRSUYWMYUUOMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(3-quinolinyl)nicotinamide often involves multicomponent reactions and the formation of cocrystals with nitrogen heterocycle-containing aromatic dicarboxylic acids. For example, Das and Baruah (2011) explored the synthesis of multicomponent crystals involving nicotinamide and isonicotinamide with nitrogen-containing acids, highlighting the complex interplay of molecular interactions during the synthesis process (Das & Baruah, 2011). This type of research provides a foundation for understanding the synthetic routes applicable to compounds like 2-(3-quinolinyl)nicotinamide.

Molecular Structure Analysis

The molecular structure of quinoline and nicotinamide derivatives is crucial for their chemical behavior and applications. Studies on the crystal structure, as illustrated by Wang et al. (2006), reveal the significance of hydrogen bonding in stabilizing the molecular conformation and influencing the compound's properties (Wang et al., 2006). Understanding these molecular interactions is vital for manipulating the chemical and physical properties of 2-(3-quinolinyl)nicotinamide for specific applications.

Chemical Reactions and Properties

The chemical reactivity of 2-(3-quinolinyl)nicotinamide derivatives encompasses a range of reactions, including their role as intermediates in biosynthesis and transformation processes. For instance, the enzymatic conversion of quinolinate to nicotinic acid mononucleotide showcases the biochemical significance of quinoline derivatives in metabolic pathways (Gholson et al., 1964). Such reactions underline the compound's chemical versatility and its potential in biological systems.

Physical Properties Analysis

The physical properties of 2-(3-quinolinyl)nicotinamide, such as solubility, melting point, and crystal structure, are influenced by its molecular architecture. The study of supramolecular synthons and hydrates in the stabilization of multicomponent crystals by Das and Baruah (2011) provides insights into how molecular interactions dictate the physical properties of compounds like 2-(3-quinolinyl)nicotinamide (Das & Baruah, 2011).

Chemical Properties Analysis

The chemical properties of 2-(3-quinolinyl)nicotinamide, including its reactivity, stability, and interaction with various chemical agents, are essential for its application in synthesis and drug design. The role of nicotinamide as a precursor in the biosynthesis of NAD+ highlights the compound's biochemical relevance and its chemical properties in enzymatic reactions (Ryrie & Scott, 1969).

properties

IUPAC Name

2-quinolin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c16-15(19)12-5-3-7-17-14(12)11-8-10-4-1-2-6-13(10)18-9-11/h1-9H,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRSUYWMYUUOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=C(C=CC=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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